![molecular formula C7H4BrFO3 B2799700 2-Bromo-6-fluoro-4-hydroxybenzoic acid CAS No. 1805027-76-2](/img/structure/B2799700.png)
2-Bromo-6-fluoro-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzoic acid can be achieved through several steps. The process starts with o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-hydroxybenzoic acid can be represented by the InChI code: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) and the InChI key: UVBFBKRMQUEMBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 235.01 .Scientific Research Applications
Anaerobic Degradation Pathways
A study focused on the anaerobic degradation of m-cresol by a methanogenic consortium, identifying a pathway involving various benzoic acid derivatives including 4-hydroxybenzoic acid, which is structurally similar to 2-Bromo-6-fluoro-4-hydroxybenzoic acid (Londry & Fedorak, 1993).
Reductive Dechlorination
Alcaligenes denitrificans NTB-1 was found to metabolize various benzoates including 4-hydroxybenzoate, offering insights into the microbial degradation of halogenated benzoates (van den Tweel, Kok, & de Bont, 1987).
Metabolic Transformations
Research on an anaerobic consortium highlighted its ability to transform phenolic compounds, including hydroxylated benzoates, under methanogenic conditions (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Synthesis Methods
Various studies have been conducted on the synthesis of halogenated benzoic acid derivatives, providing valuable methods for producing compounds like 2-Bromo-6-fluoro-4-hydroxybenzoic acid for research and industrial applications (Peng-peng, 2013), (Bing-he, 2008).
Degradation by Microorganisms
Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid, which is structurally similar to 2-Bromo-6-fluoro-4-hydroxybenzoic acid, indicating potential biodegradation pathways for such compounds (Higson & Focht, 1990).
Fluorine-Containing Clusters in MOFs
The use of fluorinated benzoates like 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs) has been investigated, highlighting the potential of such compounds in materials science (Vizuet et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 2-Bromo-6-fluoro-4-hydroxybenzoic acid are not mentioned in the search results, it’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals . Therefore, it’s possible that this compound could also find use in the development of new drugs or other chemical products.
Mechanism of Action
Mode of Action
It’s worth noting that bromo and fluoro groups in organic compounds often enhance the reactivity of the molecule, potentially influencing its interaction with biological targets .
Biochemical Pathways
The compound may participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-hydroxybenzoic acid. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions .
properties
IUPAC Name |
2-bromo-6-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWBULQIDOLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.